Product packaging for Benzyl N-(5-aminopentyl)carbamate(Cat. No.:CAS No. 69747-36-0)

Benzyl N-(5-aminopentyl)carbamate

Cat. No.: B3150874
CAS No.: 69747-36-0
M. Wt: 236.31 g/mol
InChI Key: ZZRXQSABHQZWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Carbamate (B1207046) Chemistry

Carbamates, also known as urethanes, are a class of organic compounds characterized by the -NH(CO)O- functional group. chemeurope.com This group can be considered a hybrid of an amide and an ester, lending it a unique combination of chemical properties, including stability and the ability to participate in hydrogen bonding. nih.govacs.org The carbamate moiety is found in nature, for example, in the stabilization of deoxyhemoglobin and in the function of the enzyme RuBisCO, which is crucial for carbon dioxide fixation in plants. chemeurope.comwikipedia.org

In synthetic chemistry, the carbamate group is widely recognized as an effective protecting group for amines. fiveable.me The benzyl (B1604629) carbamate, in particular, often referred to as the benzyloxycarbonyl (Cbz or Z) group, is a classic and versatile choice for protecting amino groups during multi-step syntheses. chemicalbook.comwikipedia.org The stability of the Cbz group under a range of reaction conditions, coupled with its relatively straightforward removal by methods such as catalytic hydrogenation, makes it a valuable tool for synthetic chemists. wikipedia.org Benzyl N-(5-aminopentyl)carbamate exemplifies this principle, with one of its amino groups masked by the Cbz group, leaving the other available for further chemical transformations.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The utility of this compound lies in its bifunctional nature, serving as a linker or scaffold in the construction of a wide array of target molecules. The terminal primary amine can undergo various reactions, such as acylation, alkylation, and arylation, to introduce new functional groups and build molecular complexity. The Cbz-protected amine provides a latent reactive site that can be deprotected at a later synthetic stage to allow for further modifications.

In medicinal chemistry, carbamate derivatives have emerged as a significant class of therapeutic agents and prodrugs. nih.govresearchgate.net The carbamate group's ability to mimic a peptide bond, its chemical and proteolytic stability, and its capacity to permeate cell membranes contribute to its prevalence in drug design. nih.govacs.org Carbamate-containing drugs are used in the treatment of various diseases, including cancer, epilepsy, and Alzheimer's disease. nih.govresearchgate.net For instance, several cholinesterase inhibitors, a class of drugs used to treat dementia, feature a carbamate moiety that is crucial for their mechanism of action. nih.gov The structural motif of this compound, with its defined spacer length and reactive termini, makes it an attractive starting material for the synthesis of novel bioactive compounds and probes for chemical biology research.

Evolution of Research Perspectives on Carbamate Derivatives

Historically, the application of carbamates was prominent in the agrochemical industry as pesticides. nih.gov However, the focus of carbamate research has significantly broadened over the years. The discovery of the biological activities of naturally occurring carbamates, such as the calabar bean alkaloid physostigmine, spurred interest in their medicinal properties. nih.gov

Modern research continues to explore the diverse applications of carbamates. In materials science, polyurethanes, which are polymers linked by carbamate groups, are ubiquitous. wikipedia.org In organic synthesis, beyond their role as protecting groups, carbamates are being investigated for their ability to direct chemical reactions and influence the stereochemical outcome of transformations. nih.gov Recent studies have also delved into the conformational properties of carbamates, revealing that they can adopt both cis and trans configurations, a feature that can be exploited in the design of functional molecules and sequence-defined polymers. acs.org The ongoing investigation into the synthesis and properties of carbamate derivatives like this compound is expected to continue to yield novel applications in both academic and industrial research.

PropertyValue
Molecular Formula C13H20N2O2
Molecular Weight 236.315 g/mol
Monoisotopic Mass 236.152478 Da
ChemSpider ID 2073164
PubChem CID 2794259

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2 B3150874 Benzyl N-(5-aminopentyl)carbamate CAS No. 69747-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(5-aminopentyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRXQSABHQZWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69747-36-0
Record name benzyl N-(5-aminopentyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis methods aim to form the target compound in a limited number of steps, often relying on the controlled reaction of carefully chosen reagents.

Carbamate (B1207046) Formation via Amines and Alcohols

These methods construct the carbamate linkage from an amine and an alcohol component, using an activating agent to form the carbonyl bridge.

Utilizing 1,1′-Carbonyldiimidazole (CDI) Reagents

1,1′-Carbonyldiimidazole (CDI) serves as a safe and effective alternative to hazardous phosgene-based reagents for forming carbamates. The synthesis proceeds via an activated N-acyl imidazole (B134444) intermediate. Primary amines react readily with CDI to form N-alkyl carbamoyl-imidazoles, which are typically stable, crystalline compounds. nih.gov

The general strategy involves two stages:

Activation: A primary amine is reacted with CDI in an organic solvent.

Carbamate Formation: The resulting activated intermediate is then treated with an alcohol.

In the context of Benzyl (B1604629) N-(5-aminopentyl)carbamate, this would hypothetically involve the reaction of a mono-protected diamine with benzyl alcohol in the presence of CDI, or the activation of benzyl alcohol with CDI followed by reaction with 1,5-pentanediamine. However, direct use with the unprotected diamine would likely result in a mixture of products. A more controlled approach would involve using a precursor like 5-amino-1-pentanol, where the amine reacts with benzyl chloroformate first, and the alcohol is then activated with CDI for a subsequent reaction, though this falls into a multi-step sequence. N-Alkyl carbamoylimidazoles are considered green and sustainable alternatives to more toxic reagents for synthesizing carbamates. nih.gov

Application of Alkyl Phenyl Carbonates for Selective Protection

Benzyl phenyl carbonate is a reagent used for the benzyloxycarbonylation of amines. sigmaaldrich.com This reagent can be used to synthesize carbamate-protected polyamines. The reaction involves the nucleophilic attack of an amine on the carbonate, with the phenoxide ion acting as a good leaving group.

For the synthesis of the title compound, 1,5-pentanediamine would be reacted with benzyl phenyl carbonate. To favor mono-substitution and prevent the formation of the di-substituted product, a large excess of the diamine would be required.

Reaction Scheme: C₆H₅CH₂OCO₂C₆H₅ + H₂N(CH₂)₅NH₂ (excess) → C₆H₅CH₂OC(O)NH(CH₂)₅NH₂ + C₆H₅OH

Benzyl Chloroformate-Mediated Routes

Benzyl chloroformate (Cbz-Cl or Z-Cl) is a widely used reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto amines. wikipedia.org The reaction is robust and typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct.

The direct reaction involves treating a solution of the amine with benzyl chloroformate, often at reduced temperatures (0–5 °C) to control reactivity. Common solvents include dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), with a base such as N-methylmorpholine (NMM) or triethylamine (B128534). The primary difficulty in this direct approach with 1,5-pentanediamine is achieving selectivity, as the reaction can occur at both amino groups.

Synthesis from Diamine Precursors (e.g., 1,5-Pentanediamine, Cadaverine)

The most direct synthesis of Benzyl N-(5-aminopentyl)carbamate starts from 1,5-pentanediamine, a compound also known as cadaverine (B124047). nih.gov Cadaverine is a naturally occurring polyamine that can be produced chemically or biologically, for instance, through the decarboxylation of L-lysine. nih.govrsc.org

To achieve mono-N-Cbz protection of the symmetrical diamine, reaction conditions must be carefully controlled. A common strategy is to use a large excess of 1,5-pentanediamine relative to the benzyl chloroformate. This statistical approach ensures that the likelihood of a single Cbz-Cl molecule encountering an already mono-protected diamine is low.

Typical Reaction Conditions:

Reagents: 1,5-Pentanediamine (large excess), Benzyl Chloroformate.

Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water.

Base: An added base like triethylamine or sodium hydroxide (B78521) to neutralize HCl, or the excess diamine itself can serve as the base.

Temperature: The reaction is typically cooled to 0 °C before the dropwise addition of benzyl chloroformate to manage the exothermic reaction and improve selectivity.

Following the reaction, a complex workup and purification, often involving chromatography, are required to isolate the desired mono-protected product from the unreacted diamine, the di-protected by-product, and salts.

Table 1: Summary of Direct Synthesis Approaches

Method Reagents Typical Conditions Key Considerations
CDI Reagent Amine, Benzyl Alcohol, CDI Organic solvent (e.g., THF, DCM) Forms a stable intermediate; considered a "greener" alternative. nih.gov
Alkyl Phenyl Carbonate 1,5-Pentanediamine, Benzyl Phenyl Carbonate Excess diamine to favor mono-protection Phenoxide is a good leaving group. sigmaaldrich.com
Benzyl Chloroformate 1,5-Pentanediamine, Benzyl Chloroformate, Base Low temperature (0 °C), excess diamine Most common method; selectivity is a major challenge requiring careful control. wikipedia.org

Multi-Step Synthetic Sequences

To overcome the selectivity challenges inherent in direct approaches, multi-step synthetic sequences are often employed. These routes utilize orthogonal protecting groups, where one group can be removed without affecting the other.

A reliable multi-step strategy for preparing this compound involves the following steps:

Mono-protection of the Diamine: Start by protecting one of the amino groups of 1,5-pentanediamine with a protecting group that is stable under the conditions required for Cbz protection but can be removed under different, non-competing conditions. The tert-butyloxycarbonyl (Boc) group is an ideal choice. The reaction of 1,5-pentanediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) can be controlled to yield tert-butyl (5-aminopentyl)carbamate. broadpharm.com

Cbz Protection: The remaining free primary amine of the mono-Boc-protected diamine is then reacted with benzyl chloroformate under standard conditions (e.g., base, DCM) to form the fully protected intermediate, tert-butyl (5-((benzyloxy)carbonyl)aminopentyl)carbamate.

Selective Deprotection: The final step is the selective removal of the Boc group. The Boc group is labile to acid, while the Cbz group is stable to acidic conditions but is readily cleaved by hydrogenolysis. Treatment of the di-protected intermediate with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane, will cleave the Boc group, leaving the Cbz group intact and yielding the desired product, this compound.

Alkylation Strategies for Carbamate Anions

The N-alkylation of carbamates is a fundamental transformation. While direct alkylation of a carbamate anion is a plausible route, alternative strategies often provide better control and milder reaction conditions. A notable method involves a three-component coupling reaction of an amine, carbon dioxide, and a halide. organic-chemistry.org This approach, conducted in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), allows for the efficient synthesis of carbamates under mild conditions and with short reaction times. organic-chemistry.org A key advantage of this method is the avoidance of common side reactions such as N-alkylation of the starting amine or overalkylation of the resulting carbamate. organic-chemistry.org Furthermore, the integrity of chiral centers in the substrates is maintained, preventing racemization. organic-chemistry.org

Another classical approach involves the reaction of benzyl chloroformate with a suitable diamine, such as 1,5-diaminopentane, where one amino group is selectively acylated. wikipedia.org This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Integration into Complex Molecular Architectures

The dual functionality of this compound makes it an important linker and building block for creating larger, more intricate molecules. Its structural relative, tert-Butyl (5-aminopentyl)carbamate, is utilized as a linker in the synthesis of Proteolysis-targeting chimeras (PROTACs). broadpharm.com PROTACs are complex heterobifunctional molecules, and linkers like these are critical for connecting the two active domains. The amine group of the linker can react with carboxylic acids or activated esters, while the protected amine can be deprotected under specific conditions to allow for further functionalization. broadpharm.com

This utility extends to the synthesis of heteroaromatic systems. For instance, the synthesis of 2-amino-1,3,4-oxadiazole derivatives has been demonstrated starting from N-(benzyloxycarbonyl)-protected amino acid hydrazides. mdpi.com The carbamate group serves as a crucial protecting group that withstands the reaction conditions required for the cyclization to form the oxadiazole ring. mdpi.com This highlights how the benzyloxycarbonyl (Cbz) protecting group, present in this compound, is instrumental in multi-step syntheses of complex, biologically relevant scaffolds. mdpi.com

Catalytic Synthesis Innovations

Recent advancements in catalysis have provided more efficient and environmentally benign routes for carbamate synthesis. Both metal-based and organic catalysts have been explored to improve yields, selectivity, and reaction conditions.

Exploration of Metal-Catalyzed Processes

Metal catalysts have shown significant promise in the synthesis of carbamates. A patented method describes the synthesis of benzyl carbamate from urea (B33335) and benzyl alcohol using a catalyst composed of composite metal oxides, such as iron, titanium, or nickel oxides, supported on an alumina (B75360) carrier. google.com This process operates at elevated temperatures (140-180°C) under reduced pressure and achieves high conversion of urea and excellent selectivity for the benzyl carbamate product, with isolated yields reported to be above 90%. google.com

Other metal-catalyzed approaches include copper-catalyzed cross-coupling reactions. One such method couples amines with alkoxycarbonyl radicals generated from carbazates to form carbamates under mild conditions. organic-chemistry.org Palladium catalysis has also been successfully employed; for example, the cross-coupling of aryl chlorides with sodium cyanate (B1221674) in the presence of an alcohol provides an efficient route to aryl carbamates. organic-chemistry.org

Interactive Table: Metal-Catalyzed Carbamate Synthesis

Catalyst System Reactants Conditions Key Advantages
Composite Metal Oxides (Fe, Ti, Ni) on Al₂O₃ google.com Urea, Benzyl Alcohol 140-180°C, Reduced Pressure High yield (>90%), High selectivity
Copper Catalyst organic-chemistry.org Amines, Carbazates Mild Conditions Utilizes alkoxycarbonyl radicals
Palladium Catalyst organic-chemistry.org Aryl Chlorides, Sodium Cyanate, Alcohol Not specified Direct access to aryl carbamates
Copper(I) Chloride acs.org Triorganoindium Reagents, Imines Not specified Efficient for N-protected amines

Organocatalytic Approaches in Carbamate Synthesis

Organocatalysis, which uses small organic molecules as catalysts, offers an alternative to metal-based systems, often with the benefits of milder reaction conditions and reduced metal contamination in the final product.

A significant development is the use of promiscuous esterases as biocatalysts for carbamate synthesis in aqueous media. nih.gov The esterase from Pyrobaculum calidifontis (PestE) has been shown to efficiently catalyze the formation of benzyloxycarbonyl (Cbz) protected amines from various amine substrates and dibenzyl carbonate in water, achieving yields of up to 99%. nih.gov This biocatalytic approach is attractive for its environmental compatibility and high efficiency. nih.gov

Non-enzymatic organocatalysts have also been developed. For example, N-methylimidazole (NMI) has been found to accelerate a one-pot synthesis of both aromatic and aliphatic carbamates through a Lossen rearrangement, demonstrating broad functional group tolerance. organic-chemistry.org

Interactive Table: Organocatalytic Carbamate Synthesis

Catalyst Method/Reaction Type Substrates Key Features
Esterase (PestE) nih.gov Biocatalytic Aminolysis Amines, Dibenzyl Carbonate Reaction in water, High yields (up to 99%), Environmentally friendly
N-Methylimidazole (NMI) organic-chemistry.org Accelerated Lossen Rearrangement Aromatic/Aliphatic Hydroxamic Acids Mild, one-pot synthesis, Broad functional group tolerance

Chemical Reactivity and Derivatization Pathways

Protecting Group Chemistry of the Benzyloxycarbonyl (Cbz) Moiety

The benzyloxycarbonyl group is a widely utilized amine-protecting group in organic synthesis, especially in peptide chemistry. total-synthesis.commasterorganicchemistry.com Its stability under various conditions and its susceptibility to specific deprotection methods make it a valuable tool for chemists. total-synthesis.commasterorganicchemistry.com

Mechanisms of Amine Protection by Cbz

The protection of an amine as a Cbz carbamate (B1207046) involves the reaction of the amine with benzyl (B1604629) chloroformate (Cbz-Cl) or a related reagent. youtube.com The fundamental mechanism is the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the benzyl chloroformate. total-synthesis.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is liberated during the process. total-synthesis.com

The general mechanism can be summarized as follows:

The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of benzyl chloroformate. total-synthesis.com

This forms a tetrahedral intermediate. masterorganicchemistry.com

The intermediate then collapses, expelling a chloride ion as the leaving group, to form the protonated carbamate. total-synthesis.com

A base present in the reaction mixture deprotonates the nitrogen, yielding the stable Cbz-protected amine. masterorganicchemistry.com

Alternative reagents for Cbz protection include dibenzyl dicarbonate (B1257347) (Cbz₂O) and N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can offer advantages depending on the specific substrate and reaction conditions. total-synthesis.com

Deprotection Methodologies

The removal of the Cbz group is a critical step in many synthetic sequences. Several methods have been developed to achieve this transformation, each with its own advantages and limitations.

Catalytic hydrogenolysis is the most common and generally mildest method for Cbz deprotection. masterorganicchemistry.com This method involves the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). commonorganicchemistry.com The reaction proceeds via the cleavage of the benzylic C-O bond. taylorfrancis.com

The mechanism involves the following steps:

Adsorption of the Cbz-protected amine and hydrogen onto the catalyst surface.

Cleavage of the O-benzyl bond, leading to the formation of an unstable carbamic acid intermediate and toluene. taylorfrancis.com

The carbamic acid readily decarboxylates (loses CO₂) to yield the free amine. taylorfrancis.com

Pearlman's catalyst, which is palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), is often a more active and effective catalyst for this transformation compared to standard Pd/C, particularly for substrates that may be sensitive to acidic conditions that can sometimes arise with Pd/C. researchgate.net Transfer hydrogenolysis, using hydrogen donors like ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of a palladium catalyst, provides an alternative to using gaseous hydrogen. total-synthesis.comnih.gov

Common Catalysts and Conditions for Cbz Deprotection by Hydrogenolysis
CatalystHydrogen SourceTypical ConditionsNotes
Palladium on Carbon (Pd/C)H₂ gasMethanol (B129727) or Ethanol, room temperature, 1 atm H₂Widely used, but can be problematic for substrates with other reducible functional groups. scientificupdate.com
Pearlman's Catalyst (Pd(OH)₂/C)H₂ gasVarious solvents, room temperatureOften more active and less prone to causing side reactions than Pd/C. researchgate.net
Palladium on Carbon (Pd/C)Ammonium formateMethanol, refluxA common transfer hydrogenolysis method.
Palladium on Carbon (Pd/C)TriethylsilaneMild, neutral conditionsIn situ generation of molecular hydrogen. organic-chemistry.org

While generally stable to mild acidic conditions, the Cbz group can be cleaved by strong acids. total-synthesis.com This method is less common than hydrogenolysis due to the harsh conditions required. The mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack (often by the counterion of the acid) at the benzylic carbon in an Sₙ2-type reaction. total-synthesis.comcommonorganicchemistry.com This releases the carbamic acid, which then decarboxylates to give the amine. Strong acids like hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) can be used. total-synthesis.commasterorganicchemistry.com A combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has also been reported for the selective deprotection of N-Cbz groups. acs.org

The Cbz group is generally stable to basic conditions. total-synthesis.com However, under certain circumstances, base-mediated cleavage can occur. For instance, treatment with a strong base like sodium methoxide (B1231860) in methanol can lead to methanolysis. researchgate.net Another reported method involves the use of 2-mercaptoethanol (B42355) in the presence of potassium phosphate, which proceeds via a nucleophilic attack mechanism. organic-chemistry.orgorganic-chemistry.org This approach is beneficial for substrates that are sensitive to standard hydrogenolysis or strong acid conditions. researchgate.net

Electrochemical methods offer an alternative pathway for the removal of the Cbz protecting group. These strategies typically involve the reduction of the Cbz group at a cathode. The precise mechanism can vary depending on the specific conditions, but it generally involves the transfer of electrons to the benzyloxycarbonyl moiety, leading to the cleavage of the C-O bond and subsequent release of the free amine after decarboxylation. This method can be advantageous for its mildness and for substrates containing functional groups that are incompatible with other deprotection methods.

Transformations of the Amine Functional Group

The primary amine group is the most reactive site for nucleophilic reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a nucleophile, attacking electrophilic centers. This can lead to the formation of new carbon-nitrogen bonds. For instance, it can react with alkyl halides in a nucleophilic substitution reaction to yield secondary amines. The benzyl carbamate group can act as a protecting group for the other amine, allowing for selective alkylation of the primary amine. wikipedia.org Lewis acids can be used to remove the C6H5CH2OC(O) group after N-alkylation. wikipedia.org

Amide Coupling Reactions

The primary amine of Benzyl N-(5-aminopentyl)carbamate can readily participate in amide coupling reactions with activated carboxylic acids or their derivatives (e.g., acid chlorides, esters). researchgate.net These reactions are fundamental in peptide synthesis and the creation of various amide-containing compounds. The use of coupling reagents is often necessary when dealing with other functional groups that may not be compatible with the conditions required for forming acid chlorides. researchgate.net The reaction of an activated carboxylic acid with an amine is a cornerstone of organic synthesis, particularly in the pharmaceutical industry. researchgate.net

For example, the reaction with a substituted benzoyl chloride would yield the corresponding N-benzoyl derivative. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

Cyclization Reactions for Heterocycle Formation (e.g., Pyrrolidine Derivatives)

The difunctional nature of this compound and its derivatives makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles. Intramolecular cyclization can lead to the formation of five-membered rings like pyrrolidines.

An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols can yield pyrrolidines and piperidines. organic-chemistry.org The N-carbamate group can assist in stereoselective syntheses. nih.gov For instance, treatment of a suitable derivative, where the terminal amine has been converted to a leaving group, can initiate an intramolecular nucleophilic substitution by the nitrogen of the carbamate-protected amine, leading to a cyclized product. The synthesis of pyrrolidine-containing drugs often starts from cyclic precursors like proline and 4-hydroxyproline (B1632879) derivatives. nih.gov

Chemoselective Functionalization Strategies

The presence of two different amine functionalities in this compound necessitates chemoselective strategies to modify one group while leaving the other intact. The primary amine is significantly more nucleophilic than the carbamate-protected amine, allowing for selective reactions under controlled conditions.

For instance, acylation or alkylation reactions will preferentially occur at the primary amine. This difference in reactivity allows for the sequential functionalization of the molecule. A continuous flow process coupling a Curtius rearrangement with a biocatalytic impurity tagging strategy can produce a series of valuable Cbz-carbamate products. beilstein-journals.orgbeilstein-journals.org This approach allows for the creation of important chemical building blocks and demonstrates a new use for biocatalysts in continuous flow processes. beilstein-journals.orgbeilstein-journals.org

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. For Benzyl (B1604629) N-(5-aminopentyl)carbamate, both ¹H and ¹³C NMR are routinely used to confirm its structure.

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of Benzyl N-(5-aminopentyl)carbamate are indicative of the electronic environment of the protons.

In a typical ¹H NMR spectrum of a related compound, 1-Propyl phenylcarbamate, the following characteristic signals are observed: a broad singlet for the NH proton, a triplet for the methylene (B1212753) group adjacent to the oxygen, a multiplet for the other methylene groups, and signals in the aromatic region for the phenyl group. rsc.org For this compound, the benzyl group protons would show distinct signals, typically with the methylene protons of the benzyl group appearing as a singlet and the aromatic protons appearing as a multiplet. rsc.org The protons of the pentyl chain would exhibit characteristic multiplets, with their chemical shifts dependent on their proximity to the nitrogen atoms.

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet
Benzyl (CH₂)~5.1Singlet
Carbamate (B1207046) (NH)~5.0Broad Singlet
Pentyl (CH₂) adjacent to carbamate N~3.2Multiplet
Pentyl (CH₂) adjacent to amino N~2.7Multiplet
Pentyl (CH₂)1.2 - 1.6Multiplet
Amino (NH₂)~1.4Broad Singlet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carbamate group is typically observed in the range of 155-160 ppm. rsc.org The carbons of the phenyl ring of the benzyl group appear in the aromatic region (127-137 ppm), while the benzylic carbon is found around 67 ppm. rsc.org The carbons of the pentyl chain are observed in the aliphatic region of the spectrum.

Carbon TypeTypical Chemical Shift (δ, ppm)
Carbonyl (C=O)~156
Aromatic (C₆H₅)127 - 137
Benzyl (CH₂)~67
Pentyl (CH₂)25 - 42

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods are employed for the analysis of this compound.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the protonated molecule [M+H]⁺ is commonly observed. nih.gov For this compound, this would correspond to an m/z value of approximately 237.16. uni.lu Fragmentation patterns in the ESI-MS/MS spectrum can provide further structural information. nih.govresearchgate.net

Fast Atom Bombardment (FAB) is another soft ionization technique that has been used for the analysis of carbamates. rsc.org Similar to ESI, FAB-MS typically produces a prominent protonated molecular ion [M+H]⁺. This technique is effective for non-volatile and thermally unstable compounds.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides direct evidence for the key carbamate and amine moieties. The spectrum of the parent compound, benzyl carbamate, has been well-documented. nist.govnist.govchemicalbook.com

The key vibrational frequencies for this compound are predicted based on the analysis of its constituent parts: the benzylcarbamate group and the pentylamine chain. The primary amine (-NH2) of the pentyl chain and the secondary amine (-NH-) of the carbamate group exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. rsc.orgresearchgate.net A strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group is expected around 1700 cm⁻¹. nist.govrsc.org Other significant absorptions include C-H stretching from the aromatic ring and the aliphatic chain, N-H bending, and C-N and C-O stretching vibrations. rsc.org

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3300 - 3500
Carbamate (R-NH-C=O)N-H Stretch3300 - 3400
Carbonyl (C=O)C=O Stretch~1700
Alkane (C-H)C-H Stretch2850 - 2960
Aromatic RingC=C Stretch1450 - 1600
AmineN-H Bend1550 - 1650
CarbamateC-N Stretch1210 - 1350
CarbamateC-O Stretch1030 - 1250

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed for this purpose. jocpr.comscirp.org The separation would be achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water. scirp.orgsielc.com Detection is typically performed using a UV detector, as the benzyl group provides a strong chromophore. jocpr.comsielc.com The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. While HPLC is a powerful tool for separating enantiomers (enantioresolution), this compound is an achiral molecule and does not have enantiomers, making this specific application not relevant.

Table 2: Typical HPLC Parameters for Purity Analysis

ParameterDescription
Column Reversed-phase C8 or C18, e.g., 250 mm x 4.6 mm, 5 µm jocpr.com
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water/Buffer scirp.orgsielc.com
Flow Rate 0.8 - 1.5 mL/min jocpr.comscirp.org
Detector UV at ~210-220 nm jocpr.comsielc.com
Column Temperature 25 - 35 °C jocpr.comscirp.org
Diluent Acetonitrile/Water or Methanol (B129727) jocpr.comscirp.org

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. Due to the low volatility of this compound, direct analysis by GC is challenging. However, it can be made amenable to GC analysis through chemical derivatization. nih.govmdpi.com The primary amine group can be derivatized, for instance, with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or ethylchloroformate to create a more volatile and thermally stable compound. nih.govmdpi.com This approach is commonly used for the analysis of biogenic polyamines, such as the precursor 1,5-diaminopentane. nih.govmdpi.comepa.gov GC-MS provides not only retention time data for identification but also mass spectra that offer definitive structural confirmation. nih.gov

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively for monitoring the progress of chemical reactions and for guiding purification processes. libretexts.orgrsc.org The synthesis of this compound involves the reaction of 1,5-diaminopentane with an N-protecting agent like benzyl chloroformate. total-synthesis.com A typical TLC analysis would be performed on a silica (B1680970) gel plate. rochester.edu Three lanes are spotted: the starting amine, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu As the reaction proceeds, the spot corresponding to the starting amine will diminish in intensity in the reaction lane, while a new spot corresponding to the more nonpolar carbamate product will appear at a higher Rf value. The reaction is considered complete when the starting material spot is no longer visible. libretexts.org Visualization can be achieved with UV light (due to the benzyl group) and/or by staining with a reagent like ninhydrin, which specifically reacts with the primary amine of the starting material to produce a colored spot. researchgate.net

Table 3: Hypothetical TLC Monitoring of this compound Synthesis

LaneCompound(s) SpottedAppearance under UV LightAppearance after Ninhydrin StainInterpretation
1 (Reactant) 1,5-DiaminopentaneNo SpotPurple Spot (Rf ~0.1)Starting material is UV-inactive but amine-positive.
2 (Co-spot) Reactant + Reaction MixtureFaint Upper SpotStrong Lower Spot, Faint Upper SpotShows relative positions of reactant and product.
3 (Reaction) Reaction Mixture at t=x hrsStrong Upper Spot (Rf ~0.6)Faint Lower Spot, No Upper SpotProduct is UV-active; unreacted starting material remains.
4 (Product) Purified ProductSingle Spot (Rf ~0.6)No SpotPure product is UV-active and ninhydrin-negative.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and molecular conformation. While no crystal structure for this compound itself appears to have been published, the technique has been used to elucidate the structures of related molecules containing the benzylcarbamate moiety. mdpi.com

If single crystals of this compound could be grown, X-ray diffraction analysis would unequivocally confirm its molecular structure. mdpi.com It would reveal the conformation of the pentyl chain, the planarity of the carbamate group, and the orientation of the benzyl group relative to the rest of the molecule. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding between the carbamate N-H group and the carbonyl oxygen or the terminal primary amine, which govern the crystal packing. mdpi.com As the molecule is achiral, the determination of absolute stereochemistry is not applicable.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the elemental composition of a pure synthesized compound. It provides the percentage by mass of each element (carbon, hydrogen, nitrogen, and oxygen) in the sample. These experimental values are then compared against the theoretically calculated values based on the molecular formula. For this compound, C₁₃H₂₀N₂O₂, a close correlation between the experimental and theoretical percentages confirms the compound's elemental integrity and provides strong evidence of its purity.

Table 4: Elemental Composition of this compound (C₁₃H₂₀N₂O₂)

ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical %
CarbonC12.011236.3066.07%
HydrogenH1.008236.308.53%
NitrogenN14.007236.3011.85%
OxygenO15.999236.3013.54%

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of Benzyl (B1604629) N-(5-aminopentyl)carbamate. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates. While specific DFT studies on the reaction mechanisms of Benzyl N-(5-aminopentyl)carbamate are not prevalent in the literature, the methodology can be applied to understand its formation and degradation pathways.

For instance, the formation of this compound likely proceeds through the reaction of benzyl chloroformate with 1,5-diaminopentane. DFT calculations could model this nucleophilic substitution reaction, identifying the transition state and calculating the activation energy. Similarly, the hydrolysis of the carbamate (B1207046) bond, a key reaction in the context of its stability and potential as a protecting group, can be studied. The mechanism could proceed via an addition-elimination pathway involving a tetrahedral intermediate.

Table 1: Hypothetical DFT-Calculated Parameters for the Hydrolysis of this compound

ParameterValue (kcal/mol)Description
ΔE‡TS1 25.3Activation energy for the formation of the tetrahedral intermediate.
ΔEint -5.2Relative energy of the tetrahedral intermediate.
ΔE‡TS2 15.8Activation energy for the breakdown of the intermediate to products.
ΔErxn -12.7Overall reaction energy (exergonic).

The flexibility of the pentyl chain in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (low-energy structures) and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

Computational methods, particularly DFT and semi-empirical methods, can be used to perform a systematic search of the conformational space. This involves rotating the rotatable bonds (e.g., C-C and C-N bonds in the pentyl chain) and calculating the energy of each resulting conformation. The results can be visualized as a potential energy surface or a conformational energy landscape, highlighting the global minimum energy conformation and other local minima. Studies on similar flexible molecules have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scirp.org

Table 2: Calculated Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Key Feature
A (Global Minimum) ~180° (anti)0.00Fully extended alkyl chain.
B ~60° (gauche)0.85Gauche interaction in the alkyl chain.
C -2.50Potential for intramolecular H-bond between the terminal amine and the carbamate oxygen.

Note: This table presents hypothetical data to illustrate the expected conformational preferences. Specific calculated values for this compound are not available in published literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques used to represent and manipulate molecular structures. Molecular dynamics (MD) simulations, a key component of molecular modeling, are used to study the time-dependent behavior of a molecular system.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and calculating the forces between all atoms over time using a force field. This allows for the observation of how the molecule moves, changes conformation, and interacts with its surroundings.

MD simulations can provide insights into:

The flexibility of the molecule and the timescales of conformational changes.

The solvation structure around the molecule, including the formation of hydrogen bonds with water.

The diffusion coefficient of the molecule in a given solvent.

Analyses of MD trajectories of similar long-chain molecules have revealed the importance of conformational flexibility on properties like diffusion. researchgate.net

In Silico Design and Virtual Screening Methodologies

In silico design and virtual screening are computational techniques used in drug discovery to identify promising new drug candidates from large libraries of virtual compounds. While this compound itself may not be a drug candidate, its scaffold could be used as a starting point for the design of new molecules with specific biological activities.

Virtual screening methodologies typically involve docking the virtual compounds into the binding site of a biological target (e.g., an enzyme or receptor). Docking algorithms predict the preferred orientation and binding affinity of the ligand to the target.

Should a biological target for derivatives of this compound be identified, the following steps could be taken:

Library Generation: A virtual library of derivatives could be created by computationally modifying the structure of this compound (e.g., by adding different substituents to the benzyl ring or the amino group).

Docking: The library of compounds would be docked into the active site of the target protein.

Scoring and Ranking: The compounds would be ranked based on their predicted binding affinity and other properties (e.g., drug-likeness).

Hit Selection: The top-ranked compounds would be selected for experimental testing.

This approach has been successfully used to identify inhibitors for various enzymes, including those with carbamate moieties in their structure.

Applications in Advanced Organic and Biochemical Research

Role as Versatile Building Blocks in Complex Molecule Synthesis

The strategic placement of a stable protecting group on one of the two amines in a diamine structure is fundamental for its use as a building block in multi-step synthesis. Benzyl (B1604629) N-(5-aminopentyl)carbamate, a protected form of cadaverine (B124047) (1,5-diaminopentane), exemplifies this principle. The benzyl carbamate (B1207046) (Cbz) group provides robust protection for one amine, preventing it from reacting, while the terminal primary amine remains available for nucleophilic attack or coupling reactions.

A prominent example of its application is in the total synthesis of the siderophore Desferrioxamine B (DFOB). nih.govgoogle.com Siderophores are complex molecules that microorganisms use to chelate iron. The backbone of DFOB is composed of repeating units derived from cadaverine and succinic acid. google.com In a modular synthetic approach to DFOB, a protected N-hydroxycadaverine intermediate is required. nih.govacs.org This intermediate, or a precursor like Benzyl N-(5-aminopentyl)carbamate, serves as a key monomeric fragment. nih.gov The free amine can be selectively acylated, for instance, with succinic anhydride (B1165640) to form a necessary amide bond. This process is repeated in a stepwise fashion, coupling different monomeric units to build the full, complex structure of the target molecule. nih.gov The stability of the benzyl carbamate group ensures that the protected amine does not interfere with these coupling steps. At a later stage in the synthesis, the Cbz group can be removed under specific conditions, such as catalytic hydrogenation, to liberate the amine and complete the synthesis. google.com

Scaffold for Structure-Activity Relationship (SAR) Investigations

The benzyl carbamate motif is a common feature in many biologically active compounds, and as such, scaffolds like this compound are valuable for conducting Structure-Activity Relationship (SAR) studies. nih.govnih.gov SAR investigations systematically modify a lead compound's structure to map the contributions of different chemical groups to its biological activity. This process is crucial for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties. nih.gov

SAR Investigation AreaFocus of ModificationObjectiveExample Finding from Related Scaffolds
Substituent EffectsAromatic ring of the benzyl groupProbe electronic and steric effects on receptor/enzyme bindingElectron-withdrawing groups (e.g., -F) can enhance inhibitory activity against certain enzymes like BACE1. mdpi.com
Bioactivity ModulationAlkyl chain (pentyl group)Optimize linker length for ideal interaction between two binding sitesActivity can be inversely related to the length of the linker between a core and a carboxylic acid group. mdpi.com
Selectivity TuningSubstituents on both the benzyl and amine portionsImprove selectivity for one biological target over anotherSpecific substitutions can lead to highly selective inhibitors of butyrylcholinesterase over acetylcholinesterase. nih.gov

In SAR studies, derivatives of a core scaffold are synthesized with various substituents to probe how these changes affect molecular interactions with a biological target, such as an enzyme active site or a receptor binding pocket. For a scaffold like this compound, modifications can be introduced at several positions. For instance, substituents can be added to the phenyl ring of the benzyl group to explore electronic and steric effects. nih.gov Studies on related benzyl carbamate-containing molecules have shown that adding electron-withdrawing groups (like fluorine) or electron-donating groups (like methoxy) to the ring can significantly alter biological activity. mdpi.comacs.org For example, in a series of benzyl carbamates designed as BACE1 modulators, a 4-fluoro substituent on the benzyl ring resulted in the greatest inhibitory activity. mdpi.com The length and rigidity of the pentyl chain can also be varied to determine the optimal distance and conformation for binding to a target.

From systematic SAR studies emerge key design principles that guide the development of more effective therapeutic agents. A general principle observed in many carbamate-based inhibitors is that their biological activity is highly dependent on their structural fit within the target's active site. nih.gov Research on benzimidazole (B57391) derivatives has shown that the presence of a benzyl group at the N1-position can enhance anti-inflammatory activity. mdpi.com Furthermore, SAR studies on cholinesterase inhibitors have demonstrated that specific substitution patterns on carbamate scaffolds can lead to high selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is a desirable trait for certain therapeutic applications. nih.gov By analyzing the results from a library of related compounds, researchers can build a model that correlates specific structural features with observed bioactivity, allowing for the rational design of new molecules with improved potency and selectivity.

Precursor for Advanced Chemical Intermediates

Beyond its direct use as a building block, this compound serves as a precursor for more complex and functionalized chemical intermediates that are employed in cutting-edge biochemical research and drug development.

As mentioned, the synthesis of the siderophore Desferrioxamine B relies on monomeric units derived from cadaverine. nih.govgoogle.com The biosynthesis of DFOB involves the N-hydroxylation of cadaverine by the enzyme DesB, followed by acylation. plos.orgnih.gov In chemical synthesis, a protected diamine like this compound can be chemically converted into these key precursors. For example, the free amine can be acylated with succinic anhydride to attach the succinyl group. Subsequent chemical steps can introduce the N-hydroxy group, ultimately yielding a protected version of N-hydroxy-N-succinylcadaverine. This intermediate can then be coupled with other building blocks to construct the full siderophore. nih.gov This synthetic route provides access to significant quantities of siderophores and their analogs for medical and research purposes. google.com

The field of targeted therapeutics often relies on "linker" molecules to connect a targeting moiety (like an antibody) to a payload (like a drug). The benzyl carbamate functional group is a key component in several advanced linker technologies. nih.gov

In Antibody-Drug Conjugates (ADCs), linkers are designed to be stable in circulation but to cleave and release the payload inside target cells. A strategy using benzyl α-ammonium carbamates (BACs) has been developed for this purpose. d-nb.infonih.gov These linkers undergo a two-step elimination process to release the drug. d-nb.info Compared to other common linkers, BAC-based linkers can improve the physicochemical properties of the ADC, enhancing labeling efficiency and reducing aggregation. d-nb.infonih.govresearchgate.net

In the development of Proteolysis-Targeting Chimeras (PROTACs), the linker that connects the target-binding ligand to the E3 ligase-binding ligand is critical for degradation efficacy. nih.gov The structure of this compound is analogous to the PEG and alkyl linkers used in PROTAC synthesis. broadpharm.commedchemexpress.combldpharm.com The benzyl group can provide a degree of rigidity and specific spatial arrangement to the linker, which can be crucial for forming a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to efficient protein degradation. nih.gov


Impurity Profiling and Synthesis in Pharmaceutical Research (excluding pharmacological effects)

In the context of pharmaceutical research and manufacturing, the control and characterization of impurities are critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This compound can be relevant in this area in two primary ways: as a potential process-related impurity and as a synthetic tool for managing impurity profiles.

Process-related impurities can arise from starting materials or side reactions during synthesis. researchgate.net In synthetic routes that utilize 1,5-diaminopentane (cadaverine) and a benzyl-based protecting group strategy, incomplete reaction or side reactions could potentially generate this compound as a residual impurity. Therefore, its synthesis as a reference standard is essential for developing analytical methods (e.g., HPLC) to detect and quantify its presence in a final API. The practice of synthesizing and characterizing potential impurities is a standard component of filing regulatory documents like Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). synthinkchemicals.com

Conversely, carbamate derivatives are also used proactively to improve impurity profiles during synthesis. Research has shown that specifically designed carbamate-based reagents can lead to cleaner reactions and easier purification of intermediates. researchgate.net For example, the use of Benzyl N-[(benzyloxy)methyl]carbamate in aminomethylation reactions was found to prevent the formation of certain transcarbamation by-products, resulting in an improved impurity profile and simplifying the purification process. researchgate.net This principle demonstrates the strategic use of carbamate chemistry to control the formation of unwanted side products in complex synthetic pathways.

Development of Novel Derivatizing Agents for Analytical Research

The unique structure of this compound makes it a promising scaffold for the development of novel derivatizing agents used in analytical chemistry. Derivatization is a common strategy to enhance the detectability of analytes, for example, by attaching a chromophore or fluorophore to a molecule that otherwise lacks a suitable detection signal for techniques like HPLC-UV or fluorescence spectroscopy.

This compound possesses a reactive primary amine that can be readily conjugated to a wide variety of reporter molecules (e.g., dansyl chloride, fluorescein (B123965) isothiocyanate, or other activated fluorophores). This reaction would yield a new, functionalized molecule containing a fluorescent or UV-active tag.

The key feature of such a newly synthesized agent would be the Cbz-protected amine at the other end of the five-carbon spacer. Following the attachment of the reporter group, the Cbz group can be removed under mild conditions to unmask a new primary amine. This newly revealed amine could then serve as the reactive site of the derivatizing agent, allowing it to be coupled to a target analyte (e.g., a carboxylic acid in a biological sample) for the purpose of quantification or qualitative analysis. The aliphatic chain acts as a flexible spacer, potentially minimizing steric hindrance between the reporter tag and the analyte. While this specific application is largely developmental, the fundamental chemistry of the compound supports its potential as a precursor for creating custom analytical reagents.

Table of Mentioned Compounds

Compound Name Other Names Molecular Formula
This compound N-Cbz-1,5-Diaminopentane; Benzyl (5-aminopentyl)carbamate C13H20N2O2
Benzyl N-(5-iodopentyl)carbamate C13H19IN2O2
tert-Butyl (5-aminopentyl)carbamate N-Boc-1,5-diaminopentane C10H22N2O2
Benzyl N-[(benzyloxy)methyl]carbamate C16H17NO4
1,5-diaminopentane Cadaverine C5H14N2
Benzyl carbamate Carbamyl Benzyl Ester C8H9NO2
Benzyl N-[5-(hydroxyamino)pentyl]carbamate C13H20N2O3

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm amine protection via disappearance of -NH₂ signals (δ 1.2–1.8 ppm) and appearance of carbamate carbonyl (δ 155–160 ppm) .
    • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 236.3 (M+H⁺) .
      Advanced Research Question :
  • X-ray Crystallography : Use SHELX for crystal structure refinement. ORTEP-3 generates thermal ellipsoid models to validate bond angles and spatial arrangement .

What are the comparative advantages of using this compound over other amine-protecting groups?

Advanced Research Question

  • Stability : Benzyl carbamates resist acidic conditions (e.g., TFA) but are cleaved via hydrogenolysis (H₂/Pd-C), unlike Boc (acid-labile) or Fmoc (base-labile) groups .
  • Compatibility : Ideal for multi-step syntheses involving orthogonal protection strategies. For example, in peptide synthesis, it allows sequential deprotection without side-chain interference .
    Data Table :
Protecting GroupCleavage MethodStability Profile
Benzyl CarbamateH₂/Pd-CStable in acid/base, sensitive to hydrogenolysis
BocTFAAcid-labile
FmocPiperidineBase-labile

How does the compound behave under oxidative or reductive conditions?

Advanced Research Question

  • Oxidation : The carbamate group is generally stable, but the benzyl moiety may oxidize to benzoic acid derivatives under strong conditions (e.g., KMnO₄/H₂SO₄) .
  • Reduction : Catalytic hydrogenation cleaves the benzyl group, releasing 5-aminopentylamine. NaBH₄ does not affect the carbamate .
    Methodological Insight : Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and FT-IR for carbonyl retention (C=O stretch at ~1700 cm⁻¹) .

What biological screening strategies are applicable for evaluating its bioactivity?

Advanced Research Question

  • Enzyme Inhibition Assays : Test against serine proteases (e.g., trypsin) due to carbamate’s electrophilic carbonyl .
  • Anticancer Potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values correlate with structural analogs (e.g., 50–100 µM range) .
  • Molecular Docking : AutoDock Vina models interactions with target proteins (e.g., tubulin), highlighting hydrogen bonding with the carbamate oxygen .

How can computational methods predict its reactivity in novel reactions?

Advanced Research Question

  • DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .
  • MD Simulations : GROMACS models solvation dynamics in aqueous/DMSO mixtures, critical for solubility assessments in drug formulation .

What are the key challenges in scaling up its synthesis for preclinical studies?

Advanced Research Question

  • Byproduct Management : Optimize stoichiometry (1:1.05 amine:benzyl chloroformate) to minimize unreacted starting materials .
  • Process Safety : Exothermic reactions require controlled batch reactors or continuous flow systems .
  • Regulatory Compliance : Ensure residual solvent levels (e.g., DCM < 600 ppm) meet ICH Q3C guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-(5-aminopentyl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl N-(5-aminopentyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.